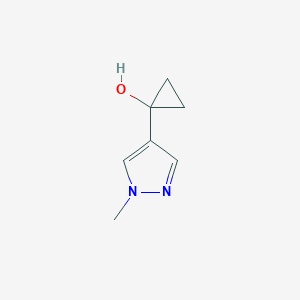
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans (also known as rac-BPCPD) is a chiral compound that has become increasingly popular in scientific research due to its unique properties. It has been used in a variety of applications, including drug synthesis, asymmetric catalysis, and more. We will also discuss future directions for research involving rac-BPCPD.
作用机制
Rac-BPCPD is a chiral compound that acts as a catalyst in the synthesis of various molecules. It binds to the substrate molecule and facilitates the reaction by providing a chiral center that can be used to control the stereoselectivity of the reaction. Rac-BPCPD also acts as a Lewis acid, which helps to activate the substrate molecule and facilitate the reaction.
Biochemical and Physiological Effects
Rac-BPCPD has been shown to have no adverse biochemical or physiological effects in laboratory experiments. It is a relatively inert molecule and does not interact with other molecules in the body. It is also non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
实验室实验的优点和局限性
Rac-BPCPD has several advantages for use in laboratory experiments. It is a relatively inert molecule, making it safe for use in laboratory experiments. It is also highly stereoselective, allowing for the synthesis of various molecules with different stereochemistry. Additionally, rac-BPCPD is relatively inexpensive and can be easily synthesized using a variety of methods.
However, rac-BPCPD also has some limitations for use in laboratory experiments. It is not as effective as other chiral ligands, such as BINAP, and it can only be used in certain types of reactions. Additionally, rac-BPCPD is not as stable as other chiral ligands and can degrade over time.
未来方向
The use of rac-BPCPD in laboratory experiments has been increasing in recent years, and there are many potential future directions for research involving this compound. One potential future direction is the development of new synthesis methods for rac-BPCPD that are more efficient and cost-effective. Additionally, further research could be conducted on the biochemical and physiological effects of rac-BPCPD, as well as its potential applications in drug synthesis and asymmetric catalysis. Finally, further research could be conducted on the potential uses of rac-BPCPD in other areas, such as the synthesis of other chiral molecules.
合成方法
Rac-BPCPD can be synthesized using a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a palladium-catalyzed reaction. The Grignard reagent method is the most commonly used method for rac-BPCPD synthesis, as it is relatively simple and produces a high yield of the desired product. The Wittig reaction is also a popular method for rac-BPCPD synthesis, as it is a relatively straightforward process and produces a high yield of the desired product. The palladium-catalyzed reaction is the most expensive method for rac-BPCPD synthesis, but it is often preferred due to its high yields and low levels of byproducts.
科学研究应用
Rac-BPCPD has been used in a variety of scientific research applications, including drug synthesis, asymmetric catalysis, and more. In drug synthesis, rac-BPCPD has been used as a chiral ligand in the synthesis of various pharmaceuticals. In asymmetric catalysis, rac-BPCPD has been used as a chiral ligand in the synthesis of various molecules, including chiral alcohols, amines, and more. Rac-BPCPD has also been used as an organocatalyst in the synthesis of various molecules, including chiral amines, alcohols, and more.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves the synthesis of the pyrrolidine ring followed by the introduction of the bromophenyl and chloro substituents.", "Starting Materials": [ "L-proline", "4-bromobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium", "diethyl ether", "tetrahydrofuran", "ethyl acetate", "water" ], "Reaction": [ "Condensation of L-proline with 4-bromobenzaldehyde to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrrolidine ring", "Acetylation of the pyrrolidine ring with acetic anhydride and phosphorus pentoxide", "Chlorination of the acetylated pyrrolidine ring with thionyl chloride", "Bromination of the chlorinated pyrrolidine ring with magnesium and bromobenzene", "Hydrolysis of the resulting bromochloropyrrolidine with sodium hydroxide", "Acidification of the hydrolyzed product with hydrochloric acid", "Extraction of the acidified product with ethyl acetate", "Washing of the organic layer with water and sodium bicarbonate", "Drying of the organic layer and evaporation of the solvent to obtain rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans" ] } | |
CAS 编号 |
1807938-88-0 |
产品名称 |
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans |
分子式 |
C10H7BrClNO2 |
分子量 |
288.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



